2-(2,3-DICHLOROPHENOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-ETHANONE
Overview
Description
2-(2,3-DICHLOROPHENOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-ETHANONE is a synthetic organic compound that features a dichlorophenoxy group, a pyridyl group, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-DICHLOROPHENOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-ETHANONE typically involves the following steps:
Formation of the Dichlorophenoxy Intermediate: The initial step involves the reaction of 2,3-dichlorophenol with an appropriate alkylating agent to form the 2,3-dichlorophenoxy intermediate.
Piperazine Coupling: The intermediate is then reacted with 4-(2-pyridyl)piperazine under suitable conditions, often involving a base such as potassium carbonate, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-DICHLOROPHENOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dichlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(2,3-DICHLOROPHENOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-ETHANONE has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: Used in studies to understand its interaction with biological targets.
Industrial Applications: Employed in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(2,3-DICHLOROPHENOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-ETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dichlorophenoxy and pyridyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-DICHLOROPHENOXY)PROPANOIC ACID: Another dichlorophenoxy compound with herbicidal properties.
2-(2,4-DICHLOROPHENOXY)ACETIC ACID: A widely used herbicide known for its plant growth regulatory effects.
Uniqueness
2-(2,3-DICHLOROPHENOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-ETHANONE is unique due to its combination of a dichlorophenoxy group with a pyridyl-piperazine moiety, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
2-(2,3-dichlorophenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O2/c18-13-4-3-5-14(17(13)19)24-12-16(23)22-10-8-21(9-11-22)15-6-1-2-7-20-15/h1-7H,8-12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVOUIDJCTZONO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)COC3=C(C(=CC=C3)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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